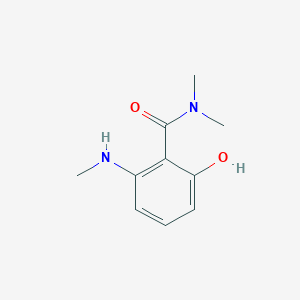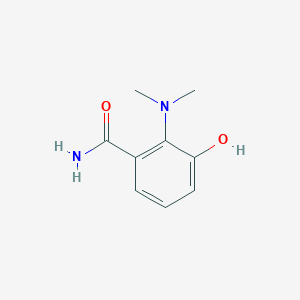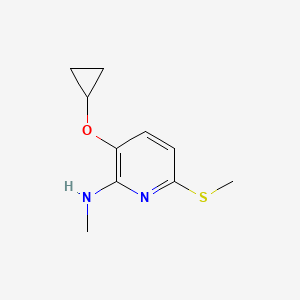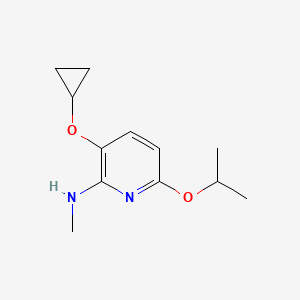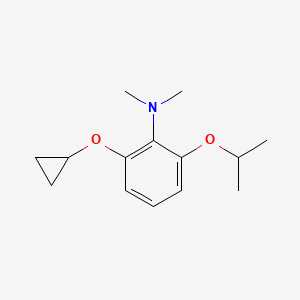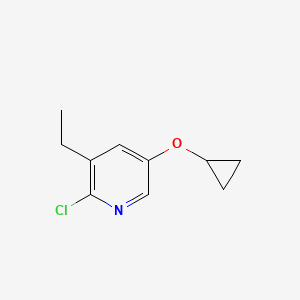
2-Chloro-5-cyclopropoxy-3-ethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-cyclopropoxy-3-ethylpyridine is an organic compound with the molecular formula C10H12ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a cyclopropoxy group at the fifth position, and an ethyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyclopropoxy-3-ethylpyridine typically involves the chlorination of a suitable pyridine precursor followed by the introduction of the cyclopropoxy and ethyl groups. One common method involves the use of 3-ethylpyridine as the starting material. The chlorination is carried out using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position. The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol in the presence of a base such as sodium hydride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-5-cyclopropoxy-3-ethylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-cyclopropoxy-3-ethylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Agrochemicals: It serves as an intermediate in the synthesis of pesticides and herbicides.
Material Science: It is used in the development of novel materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-cyclopropoxy-3-ethylpyridine depends on its application. In medicinal chemistry, it may act by interacting with specific receptors or enzymes in the body, modulating their activity. For example, it could inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological pathways. The exact molecular targets and pathways would depend on the specific derivative and its intended use .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-methoxypyridine: Similar structure but with a methoxy group instead of a cyclopropoxy group.
3-Ethyl-2-chloropyridine: Similar structure but without the cyclopropoxy group.
2-Chloro-5-cyclopropylpyridine: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
Uniqueness: 2-Chloro-5-cyclopropoxy-3-ethylpyridine is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of the cyclopropoxy group, in particular, can influence the compound’s steric and electronic characteristics, making it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C10H12ClNO |
|---|---|
Molekulargewicht |
197.66 g/mol |
IUPAC-Name |
2-chloro-5-cyclopropyloxy-3-ethylpyridine |
InChI |
InChI=1S/C10H12ClNO/c1-2-7-5-9(6-12-10(7)11)13-8-3-4-8/h5-6,8H,2-4H2,1H3 |
InChI-Schlüssel |
KTQCAGDUNVDASA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=CC(=C1)OC2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








